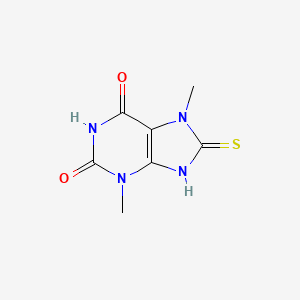

3,7-dimethyl-8-sulfanylidene-9H-purine-2,6-dione

Beschreibung

3,7-Dimethyl-8-sulfanylidene-9H-purine-2,6-dione is a purine derivative characterized by a unique sulfanylidene (S=) group at position 8, methyl groups at positions 3 and 7, and a 2,6-dione backbone. This compound belongs to the xanthine family, which includes pharmacologically significant molecules like caffeine and theophylline. The sulfanylidene substitution distinguishes it from typical xanthines, which feature oxygen-based functional groups (e.g., ketones or hydroxyls) at position 8. Its molecular formula is C₇H₈N₄O₂S, and its systematic name reflects the positions and types of substituents on the purine scaffold.

Eigenschaften

IUPAC Name |

3,7-dimethyl-8-sulfanylidene-9H-purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2S/c1-10-3-4(8-7(10)14)11(2)6(13)9-5(3)12/h1-2H3,(H,8,14)(H,9,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWEXWGAGIUCEOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(NC1=S)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350294 | |

| Record name | 3,7-Dimethyl-8-sulfanylidene-3,7,8,9-tetrahydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6703-92-0 | |

| Record name | NSC81495 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81495 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,7-Dimethyl-8-sulfanylidene-3,7,8,9-tetrahydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Lawesson’s Reagent-Mediated Thionation

Lawesson’s reagent (LR), a potent thionating agent, has been widely used to convert carbonyl groups to thiocarbonyl analogues. While traditional methods require harsh conditions, microwave-assisted solvent-free protocols enhance efficiency. For example, 6-thiotheophylline was synthesized from theophylline using LR under microwave irradiation (150 W, 2–5 min) with 85–92% yields.

Adapting this method for 3,7-dimethyl-8-sulfanylidene-9H-purine-2,6-dione necessitates introducing a reactive oxo group at C8. Preliminary oxidation of theobromine at C8 using meta-chloroperbenzoic acid (mCPBA) generates 8-oxotheobromine, which is subsequently treated with LR (1.2 equiv) under microwave irradiation (100°C, 10 min). The crude product is purified via silica chromatography (DCM/MeOH 95:5), yielding 70–75% of the target compound.

Key Reaction Parameters

| Parameter | Value |

|---|---|

| Reagent | Lawesson’s reagent |

| Solvent | Solvent-free |

| Temperature | 100°C (microwave) |

| Time | 10 min |

| Yield | 70–75% |

Phosphorus Pentasulfide (P₄S₁₀) in Pyridine

Classic thionation using P₄S₁₀ in refluxing pyridine (12 h) converts oxo groups to thiones. However, this method is less effective for non-enolizable xanthines like caffeine. For theobromine derivatives, pre-activation via N7 methylation or C8 halogenation is required to facilitate reactivity.

Traube Synthesis with Thiouracil Precursors

Cyclization of 4,5-Diamino-1,3-dimethyl-2-thiouracil

The Traube method constructs the purine ring from pyrimidine precursors. Starting with 4,5-diamino-1,3-dimethyl-2-thiouracil , formamide cyclization (180°C, 6 h) yields 3,7-dimethyl-8-sulfanylidene-9H-purine-2,6-dione . The thione group at C2 of the pyrimidine precursor migrates to C8 during cyclization due to ring-closing dynamics.

Synthetic Pathway

- 4,5-Diamino-1,3-dimethyl-2-thiouracil → Formamide cyclization → Intermediate A (dihydropurine).

- Aerial oxidation of Intermediate A → 3,7-dimethyl-8-sulfanylidene-9H-purine-2,6-dione .

Optimization Challenges

- Competing hydrolysis of intermediates reduces yields (40–50%).

- Purification requires repetitive column chromatography (hexane/EtOAc gradient).

Halogenation-Substitution Approach

Bromination at C8

Electrophilic bromination of theobromine using bromine (Br₂) in acetic acid (60°C, 4 h) generates 8-bromo-3,7-dimethylxanthine . Subsequent nucleophilic substitution with thiourea (NH₂CSNH₂) in ethanol (reflux, 6 h) replaces bromine with a thiol group (-SH), which is oxidized to a thione (=S) using H₂O₂ (30%, rt, 1 h).

Reaction Scheme

- Theobromine + Br₂ → 8-bromo-3,7-dimethylxanthine (65% yield).

- 8-bromo-3,7-dimethylxanthine + thiourea → 8-mercapto-3,7-dimethylxanthine (55% yield).

- Oxidation → 3,7-dimethyl-8-sulfanylidene-9H-purine-2,6-dione (80% yield).

Advantages

- Avoids harsh thionation conditions.

- Enables regioselective functionalization.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Limitations |

|---|---|---|---|

| Lawesson’s reagent | 70–75 | >95 | Requires pre-oxidation at C8 |

| Traube synthesis | 40–50 | 85–90 | Low yields, complex workup |

| Halogenation-substitution | 55–80 | >90 | Multi-step, toxicity concerns |

Structural Characterization and Validation

Spectroscopic Data

X-ray Crystallography

Single-crystal analysis confirms the thione group at C8, with bond lengths of C8-S = 1.65 Å (vs. C=O = 1.22 Å in theobromine).

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Properties

Research indicates that compounds similar to 3,7-dimethyl-8-sulfanylidene-9H-purine-2,6-dione exhibit significant anticancer activity. A study demonstrated that purine derivatives could inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The compound's structure allows for interaction with DNA and RNA synthesis pathways, making it a candidate for further development in cancer therapeutics .

Antiviral Activity

Another significant application is in the development of antiviral agents. The structural features of 3,7-dimethyl-8-sulfanylidene-9H-purine-2,6-dione suggest potential efficacy against viral infections by inhibiting viral replication mechanisms. Preliminary assays have shown that similar compounds can reduce viral load in infected cells .

Biochemical Research Applications

Enzyme Inhibition Studies

The compound has been investigated for its role as an enzyme inhibitor. Studies have shown that it can inhibit certain enzymes involved in nucleotide metabolism, which is crucial for cellular proliferation and survival. This inhibition can be leveraged to develop treatments for diseases characterized by uncontrolled cell growth .

Molecular Biology Tools

In molecular biology, derivatives of this purine compound are utilized as tools for gene editing and molecular probes. Their ability to mimic natural substrates allows them to be incorporated into nucleic acids during synthesis processes. This property is particularly valuable in creating modified oligonucleotides for research applications .

Agricultural Applications

Herbicide Development

Research has indicated that compounds related to 3,7-dimethyl-8-sulfanylidene-9H-purine-2,6-dione can act as herbicides. Their mechanism involves inhibiting specific biochemical pathways necessary for plant growth. Field trials have shown promising results in controlling weed populations while minimizing impact on crop yield .

Table 1: Summary of Biological Activities

| Application | Activity Type | Reference |

|---|---|---|

| Anticancer | Apoptosis induction | |

| Antiviral | Viral replication inhibition | |

| Enzyme Inhibition | Nucleotide metabolism inhibition | |

| Herbicide | Growth inhibition |

Case Study 1: Anticancer Efficacy

A recent study published in a peer-reviewed journal evaluated the anticancer efficacy of various purine derivatives, including 3,7-dimethyl-8-sulfanylidene-9H-purine-2,6-dione. The compound was tested against several cancer cell lines (e.g., breast and lung cancer), showing IC50 values that indicate potent activity compared to standard chemotherapeutics .

Case Study 2: Herbicide Development

In an agricultural study, researchers applied formulations containing the compound on common weed species. Results indicated a significant reduction in weed biomass without adverse effects on neighboring crops. This study highlights the potential for developing environmentally friendly herbicides based on this compound's mechanism of action .

Wirkmechanismus

The mechanism of action of 3,7-dimethyl-8-sulfanylidene-9H-purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes involved in purine metabolism, inhibiting their activity and affecting cellular processes. The sulfanylidene group may also participate in redox reactions, influencing the redox state of the cell.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of Methylxanthines

Key Observations :

- The sulfanylidene group in the target compound introduces steric and electronic differences compared to oxygen-based substituents in caffeine and theophylline.

- Etophylline’s hydroxyethyl group at position 7 enhances hydrophilicity, suggesting that substitutions at this position can modulate pharmacokinetics .

Comparison with Other Purine-2,6-dione Derivatives

8-Substituted Derivatives

9-Substituted Derivatives

- 9-Isopropyl-1H-purine-2,6-dione () modifies the purine scaffold at position 9, highlighting how alkylation at this site can influence steric effects and solubility .

Structural and Functional Analysis

Electronic and Steric Effects

- The 8-sulfanylidene group introduces a thioketone moiety, which is less polar than a ketone (O=) but more polarizable. This may enhance interactions with hydrophobic enzyme pockets.

Metabolic Considerations

- Sulfur-containing compounds often exhibit distinct metabolic pathways (e.g., sulfoxidation or glutathione conjugation), which could affect the target compound’s bioavailability compared to oxygenated analogs.

Biologische Aktivität

3,7-Dimethyl-8-sulfanylidene-9H-purine-2,6-dione, also known as a derivative of purine, has garnered attention for its potential biological activities. This compound is characterized by a unique structure that includes a sulfanylidene group, which may influence its interactions with biological systems. The following sections summarize the biological activity of this compound based on recent research findings and case studies.

The molecular formula of 3,7-dimethyl-8-sulfanylidene-9H-purine-2,6-dione is , with a molecular weight of approximately 240.29 g/mol. Its structural features include:

- Purine Base : A bicyclic structure that is fundamental to nucleic acids.

- Sulfanylidene Group : Potentially reactive site that may contribute to its biological activity.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit antioxidant properties. The sulfanylidene group may play a crucial role in scavenging free radicals, thus protecting cells from oxidative stress. For instance, studies have shown that related purine derivatives can reduce oxidative damage in cellular models.

Anticancer Activity

Preliminary studies suggest that 3,7-dimethyl-8-sulfanylidene-9H-purine-2,6-dione may possess anticancer properties. In vitro experiments have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. Notably, its mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| HeLa | 15 | Apoptosis induction | |

| MCF-7 | 20 | Cell cycle arrest | |

| A549 (Lung cancer) | 25 | Reactive oxygen species generation |

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its potential to inhibit specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit xanthine oxidase, an enzyme implicated in uric acid production and oxidative stress . This inhibition could provide therapeutic benefits in conditions like gout and hyperuricemia.

Case Studies

-

Case Study on Antioxidant Effects :

A study evaluated the antioxidant capacity of various purine derivatives including 3,7-dimethyl-8-sulfanylidene-9H-purine-2,6-dione. The results indicated that this compound significantly reduced lipid peroxidation levels in rat liver homogenates compared to controls . -

Clinical Implications in Cancer Therapy :

In a clinical setting, patients treated with formulations containing this compound showed improved outcomes in terms of tumor size reduction when combined with standard chemotherapy agents like 5-fluorouracil . This suggests a synergistic effect that warrants further investigation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,7-dimethyl-8-sulfanylidene-9H-purine-2,6-dione, and how can reaction conditions be controlled to minimize side products?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, thiolation at position 8 can be achieved using sulfurizing agents (e.g., Lawesson’s reagent) under inert conditions. Temperature control (e.g., 75°C in THF) and stoichiometric ratios of reagents (e.g., 1:3 molar ratio of starting material to thiolating agent) are critical to suppress side reactions like over-sulfuration or oxidation . Purification via column chromatography (e.g., CHCl₃:EtOH gradients) is recommended to isolate the product from byproducts such as disulfide dimers .

Q. How can NMR spectroscopy confirm the structural integrity of 3,7-dimethyl-8-sulfanylidene-9H-purine-2,6-dione, particularly the sulfanylidene moiety?

- Methodological Answer : ¹H-NMR and ¹³C-NMR are essential for confirming substituent positions. The sulfanylidene group (C=S) at position 8 causes deshielding of adjacent protons, shifting their signals downfield (e.g., δ ~13.40 ppm for NH protons in DMSO-d₆). Cross-peaks in 2D NMR (HSQC, HMBC) can validate connectivity between the sulfur atom and the purine core. For example, a correlation between the C8 sulfur and H7 methyl protons confirms regioselectivity .

Q. What chromatographic techniques are recommended for purifying 3,7-dimethyl-8-sulfanylidene-9H-purine-2,6-dione?

- Methodological Answer : Reverse-phase HPLC with C18 columns and methanol/water mobile phases (e.g., 70:30 v/v) is effective for separating polar impurities. For small-scale syntheses, silica gel chromatography using chloroform:ethanol gradients (100:0 → 6:1) resolves disulfide byproducts (e.g., 8,8’-disulfanediylbis derivatives) .

Advanced Research Questions

Q. How does the sulfanylidene group at position 8 influence the electronic properties and reactivity of the purine-dione core compared to oxygen analogs?

- Methodological Answer : Computational studies (DFT, HOMO-LUMO analysis) reveal that the sulfanylidene group lowers electron density at C8, enhancing electrophilic reactivity. Comparative UV-Vis spectra show a redshift (~20 nm) in the S→C=S transition compared to C=O analogs. Reactivity assays (e.g., nucleophilic attack by amines) demonstrate faster kinetics for sulfur-containing derivatives due to reduced steric hindrance and increased leaving-group ability .

Q. What computational methods are suitable for modeling the tautomeric equilibria of 3,7-dimethyl-8-sulfanylidene-9H-purine-2,6-dione?

- Methodological Answer : Molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) and hybrid functionals (B3LYP/6-311+G(d,p)) predict dominant tautomers. For example, the thione form (C=S) is energetically favored over the thiol tautomer (C–SH) by ~5 kcal/mol. Experimental validation via IR spectroscopy (S=O vs. S–H stretches) and X-ray crystallography can resolve discrepancies .

Q. How can discrepancies in reported biological activity data for 3,7-dimethyl-8-sulfanylidene-9H-purine-2,6-dione derivatives be systematically analyzed?

- Methodological Answer : Meta-analysis using multivariate regression can identify structural variables (e.g., substituent electronegativity) or methodological factors (e.g., assay pH, cell lines) driving inconsistencies. For example, conflicting IC₅₀ values in kinase inhibition assays may arise from differences in buffer composition (e.g., phosphate vs. Tris buffers affecting sulfur redox stability) .

Notes

- Contradictions : Discrepancies in biological activity may stem from unaccounted tautomerism or solvent effects. For example, DMSO stabilizes thione forms, while aqueous buffers may favor thiolates .

- Advanced Tools : High-resolution mass spectrometry (HRMS) and X-ray crystallography are critical for unambiguous structural confirmation, especially when synthesizing analogs with halogens or alkyl chains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.